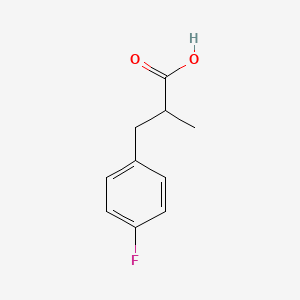

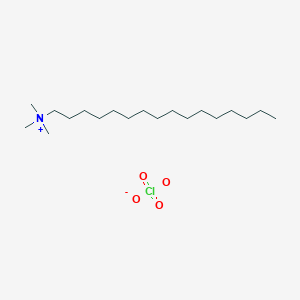

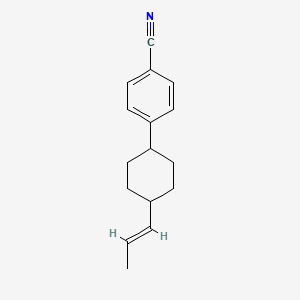

4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile

Descripción general

Descripción

4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile, commonly referred to as 4-PBC, is an organic compound that has been studied extensively due to its unique properties and potential applications in scientific research. 4-PBC is a cyclohexylbenzonitrile, a type of aromatic nitrile. It is a colorless liquid with a boiling point of 148°C and a melting point of -60°C. 4-PBC has a molecular weight of 210.32 g/mol and a molecular formula of C13H16N2.

Aplicaciones Científicas De Investigación

Catalytic Oxidation of Cyclohexene

Cyclohexene's oxidation can lead to a variety of products with different oxidation states and functional groups, such as 7-oxabicyclo[4.1.0]heptane, trans/cis-cyclohexane-1,2-diol, cyclohex-2-en-1-ol, and cyclohex-2-en-1-one. These products are broadly used in the chemical industry, making the controllable oxidation of cyclohexene synthetically valuable for applications in both academia and industry. Recent advances in selective oxidation of cyclohexene have been summarized, highlighting the significance of controllable and selective catalytic oxidation techniques (Cao et al., 2018).

Synthesis of 2-Fluoro-4-bromobiphenyl

2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, lacked an easily performed synthesis according to literature. A practical synthesis method was developed, avoiding the high costs associated with palladium usage and toxic phenylboronic acid, suggesting potential applications in large-scale production and highlighting the importance of innovative synthetic routes for pharmaceutical intermediates (Qiu et al., 2009).

Cycloaddition Reactions of Nitrile Oxides with Alkenes

Nitrile oxides' cycloaddition with alkenes has seen dramatic improvements in stereocontrol for intermolecular reactions and developments in intramolecular nitrile oxide cycloaddition (INOC) reactions. This review discusses the synthesis of benzonitrile oxide, its reactivity, regioselectivity, stereoselectivity, and uses of isoxazolines, suggesting the critical role of nitrile oxides in synthesizing complex organic structures (Easton et al., 1994).

Nitrile Hydrolysing Enzymes-Producing Bacteria

Rhodococcus pyridinivorans, isolated from Gandang Dewata Mountain, showed potential as a nitrile-hydrolysing bacterium. Capable of growing on acetonitrile and degrading benzonitrile to produce benzamide and benzoic acid, R. pyridinivorans presents a promising avenue for bioremediation and the biocatalytic production of valuable chemicals from nitrile compounds, demonstrating the environmental and industrial relevance of microbial nitrile degradation (Sulistinah & Riffiani, 2018).

Propiedades

IUPAC Name |

4-[4-[(E)-prop-1-enyl]cyclohexyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h2-3,6-7,10-11,13,15H,4-5,8-9H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVBLRKVRNUULX-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1CCC(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1CCC(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101219263 | |

| Record name | 4-[trans-4-(1E)-1-Propen-1-ylcyclohexyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile | |

CAS RN |

96184-40-6 | |

| Record name | 4-[trans-4-(1E)-1-Propen-1-ylcyclohexyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-[trans-4-(1E)-1-propen-1-ylcyclohexyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)

![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)

![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)

![2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1339359.png)